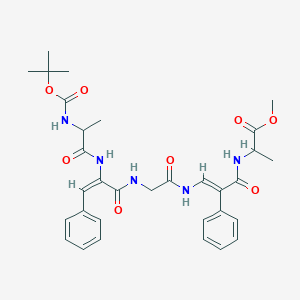
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of imidazo[2,1-b]thiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is not fully understood. However, several scientific research studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in various biological processes. For example, some studies have suggested that this compound may inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- has been shown to have several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. However, the exact biochemical and physiological effects of this compound may vary depending on the specific application and dosage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- in lab experiments is its diverse biological activities. This compound has been shown to have several potential applications in drug development, making it a promising target for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several scientific research studies have reported that this compound may have toxic effects on certain cell types, highlighting the need for further toxicity studies.
Direcciones Futuras
There are several future directions for research on imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)-. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, which may help to identify specific targets for drug development.
2. Studies on the toxicity of this compound, which may help to determine safe dosages for use in humans.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its use in drug development.
4. Studies on the potential applications of this compound in the treatment of specific diseases, such as cancer, fungal infections, and viral infections.
Conclusion:
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is a promising compound that has gained significant attention in scientific research due to its diverse biological activities. This compound has been extensively studied for its potential applications in drug development, and several scientific research studies have reported its anticancer, antifungal, antibacterial, and antiviral activities. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in drug development.
Métodos De Síntesis
The synthesis of imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of glacial acetic acid. This reaction yields the intermediate Schiff base, which is then cyclized with 2-bromoacetophenone in the presence of potassium carbonate to yield the final product. The synthesis of this compound has been reported in several scientific research studies.
Aplicaciones Científicas De Investigación
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- has been extensively studied for its potential applications in drug development. Several scientific research studies have reported its anticancer, antifungal, antibacterial, and antiviral activities. This compound has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system.
Propiedades
Número CAS |
129228-60-0 |
|---|---|
Nombre del producto |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- |
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
(6E)-6-[(4-methoxyphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+ |
Clave InChI |
XPQNOBPUGLXDHX-DHZHZOJOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3CCSC3=N2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
Otros números CAS |
129228-60-0 |
Sinónimos |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methy lene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)




![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)

